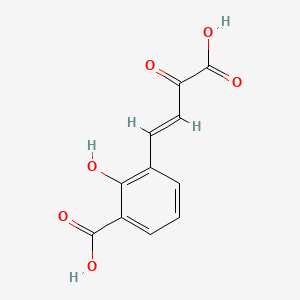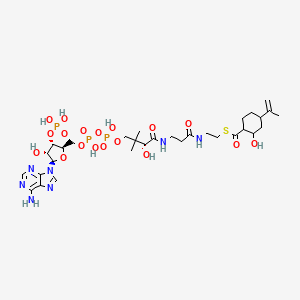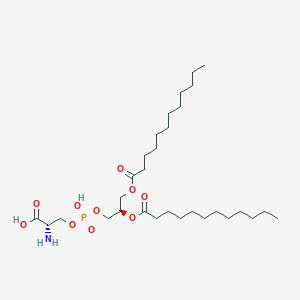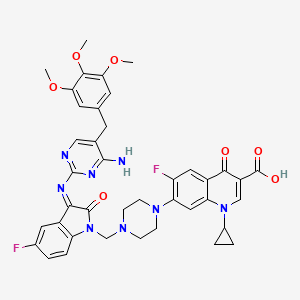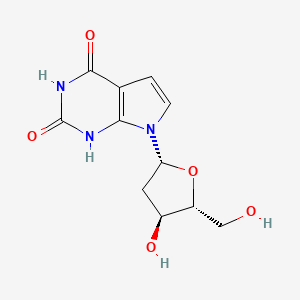
7-Deaza-2'-deoxyxanthosine
Overview
Description
7-Deaza-2'-deoxyxanthosine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oligonucleotide Synthesis and Stability
7-Deaza-2'-deoxyxanthosine has been utilized in the synthesis and stability studies of oligonucleotides. It has been incorporated into oligonucleotides, demonstrating similar universal base-pairing properties as 2′-deoxyxanthosine. Importantly, this compound is notably stable at the N-glycosylic bond, contrasting with 2′-deoxyxanthosine which is easily hydrolyzed under slightly acidic conditions. This stability makes it a valuable component in DNA research, particularly in conditions where base stability is crucial (Seela & Shaikh, 2006).
Application in Triple Helix Formation
This compound has been shown to enhance triple helix formation in oligodeoxynucleotides. Its application in this area is significant because it can form stable triplets in an anti-parallel orientation with respect to the poly-purine strand of the target DNA. This property is unique and has implications for DNA targeting and regulation studies (Milligan et al., 1993).
Synthesis and Modification of Nucleosides
The synthesis of 7-halogenated derivatives of this compound has been described, showcasing the chemical versatility of this compound. These derivatives have potential applications in forming stronger DNA triplexes and could be valuable in studying DNA interactions and stability (Seela & Shaikh, 2004).
Fluorescent Labeling of Oligonucleotides
Research has been conducted on the synthesis of fluorescently labeled this compound derivatives, which are crucial for biotechnological applications such as single molecule sequencing and DNA labeling. These developments highlight the potential of this compound in advanced DNA technologies (Seela et al., 2001).
Base Pairing Properties and DNA Polymerase Replication
Studies on the base pairing properties of this compound and its analogs have provided insights into the mechanisms of DNA replication and miscoding. Understanding how these compounds interact with DNA polymerases is essential for applications in genetic research and potential therapeutic interventions (Zhang et al., 2009).
Mechanism of Action
Target of Action
7-Deaza-2’-deoxyxanthosine (7-deaza-dX) is a purine analogue of thymidine . It primarily targets DNA, specifically the poly-purine DNA sequences . It forms non-standard base pairs with a 2,4-diaminopyrimidine nucleoside analogue .
Mode of Action
7-Deaza-2’-deoxyxanthosine interacts with its targets by forming triple helices in an anti-parallel orientation with respect to the poly-purine strand of the target DNA . It forms dzaX:AT triplets . This interaction results in increased stability of the oligodeoxynucleotides (ODNs) hybridized to RNA .
Biochemical Pathways
The modified nucleosides 2’-deoxy-7-cyano- and 2’-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway . This pathway involves the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Pharmacokinetics
It’s known that the compound shows high affinity to the target sequence under physiological k+ and mg++ concentrations and at ph 72 . The substitution of 7-deaza-2’-deoxyguanosine for G substantially decreases the capacity of the ODNs to form triple helices under physiological conditions .
Result of Action
The result of the action of 7-Deaza-2’-deoxyxanthosine is an increased stability of the ODNs hybridized to RNA . An ODN containing pdG is approximately 6 times more active than the unmodified ODN . This increased potency is the result of a decreased rate of intracellular dissociation of the double helix .
Action Environment
The action of 7-Deaza-2’-deoxyxanthosine is influenced by environmental factors such as the presence of monovalent salts. In the absence of added monovalent salts, both ODNs show high affinity to the target sequence . The compound may be unique in its ability to enhance triple helix formation in the anti-parallel motif .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration were functionalized. The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .
Biochemical Analysis
Biochemical Properties
7-Deaza-2’-deoxyxanthosine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, 7-Deaza-2’-deoxyxanthosine can form non-standard base pairs with 2,4-diaminopyrimidine nucleoside analogs, which can affect the stability and structure of DNA triplexes . Additionally, enzymes such as DNA polymerases and reverse transcriptases can incorporate 7-Deaza-2’-deoxyxanthosine into growing DNA chains, which can influence the fidelity and efficiency of DNA synthesis .
Cellular Effects
The effects of 7-Deaza-2’-deoxyxanthosine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Deaza-2’-deoxyxanthosine has been shown to affect the formation of DNA triplexes, which can impact gene regulation and expression . Additionally, its incorporation into DNA can lead to changes in cellular metabolism by affecting the activity of enzymes involved in DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of action of 7-Deaza-2’-deoxyxanthosine involves several key interactions at the molecular level. This compound can bind to DNA and RNA, forming non-standard base pairs that can influence the structure and function of nucleic acids . Additionally, 7-Deaza-2’-deoxyxanthosine can inhibit or activate enzymes involved in DNA synthesis and repair, such as DNA polymerases and reverse transcriptases . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’-deoxyxanthosine can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 7-Deaza-2’-deoxyxanthosine can have lasting effects on cellular function, particularly in the context of DNA synthesis and repair . In vitro and in vivo studies have demonstrated that the stability and degradation of 7-Deaza-2’-deoxyxanthosine can influence its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Deaza-2’-deoxyxanthosine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on DNA synthesis and repair, while high doses can lead to toxic or adverse effects . For example, in mouse models, 7-Deaza-2’-deoxyxanthosine has been shown to protect against viral infections at low doses, but high doses can result in toxicity and adverse effects on cellular function .
Metabolic Pathways
7-Deaza-2’-deoxyxanthosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in DNA synthesis and repair . Additionally, 7-Deaza-2’-deoxyxanthosine can be metabolized by enzymes in the queuosine tRNA modification pathway, which can impact its efficacy and function .
Transport and Distribution
The transport and distribution of 7-Deaza-2’-deoxyxanthosine within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, 7-Deaza-2’-deoxyxanthosine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-Deaza-2’-deoxyxanthosine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 7-Deaza-2’-deoxyxanthosine can localize to the nucleus, where it can influence DNA synthesis and repair .
Properties
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOIQLTGGBRJE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473816 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96022-82-1 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)


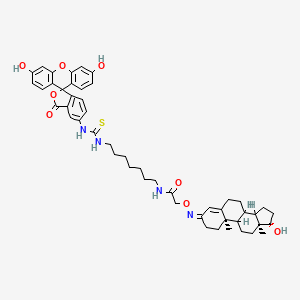
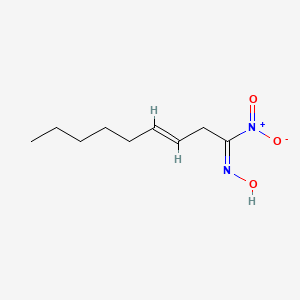
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)


![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)
